molecular formula C10H17Cl2N3O2 B2382390 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride CAS No. 2174002-43-6

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Cat. No. B2382390
CAS RN: 2174002-43-6
M. Wt: 282.17
InChI Key: WHIIKUFMUAWKOU-UHFFFAOYSA-N
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Description

“4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride” is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula is C13H19Cl2N3 and the molecular weight is 288.22 .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Cancer Treatment Research

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has been studied for its potential in cancer treatment. It is linked to inhibiting Aurora A, a kinase involved in cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Chemical Applications

This compound plays a role in the synthesis of various chemicals. For example, it's been used in the palladium-catalyzed CH functionalization, contributing to medicinal chemistry synthesis (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014). Additionally, it is involved in the synthesis of novel methyl 2-amino-1,3-selenazole-5-carboxylates, which has implications in heterocyclic chemistry (Vida Malinauskienė et al., 2018).

Radioactive Tracing and Imaging

In nuclear medicine, derivatives of this compound have been utilized in developing mixed ligand fac-tricarbonyl complexes. These complexes, involving elements like 99mTc, are used for tracing and imaging in biological systems, aiding in medical diagnostics (S. Mundwiler et al., 2004).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.

properties

IUPAC Name

5-methyl-2-piperidin-3-yl-1H-imidazole-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIIKUFMUAWKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCCNC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

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